N-(4-methylbenzoyl)-N'-(2,4,6-tribromophenyl)thiourea
N-(4-methylbenzoyl)-N'-(2,4,6-tribromophenyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0943077
InChI:
InChI=1S/C15H11Br3N2OS/c1-8-2-4-9(5-3-8)14(21)20-15(22)19-13-11(17)6-10(16)7-12(13)18/h2-7H,1H3,(H2,19,20,21,22)
SMILES:
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)Br
Molecular Formula:
C15H11Br3N2OS
Molecular Weight:
507 g/mol
N-(4-methylbenzoyl)-N'-(2,4,6-tribromophenyl)thiourea
CAS No.:
Cat. No.: VC0943077
Molecular Formula: C15H11Br3N2OS
Molecular Weight: 507 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Br3N2OS |
|---|---|
| Molecular Weight | 507 g/mol |
| IUPAC Name | 4-methyl-N-[(2,4,6-tribromophenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C15H11Br3N2OS/c1-8-2-4-9(5-3-8)14(21)20-15(22)19-13-11(17)6-10(16)7-12(13)18/h2-7H,1H3,(H2,19,20,21,22) |
| Standard InChI Key | YRERHNPDRMMBCD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)Br |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator